4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride
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Overview
Description
4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride is a chemical compound that features a piperidine ring substituted with a triazole moiety
Mechanism of Action
Target of Action
Compounds with a similar triazole structure have been known to interact with various biological targets .
Mode of Action
It is known that triazole derivatives can form hydrogen bonds with different targets, leading to various pharmacological effects .
Biochemical Pathways
Triazole compounds have been associated with a variety of biological activities, indicating their potential involvement in multiple biochemical pathways .
Pharmacokinetics
It is known that triazole derivatives generally possess drug-like properties and can exhibit improved pharmacokinetics .
Result of Action
Triazole compounds have been associated with a variety of biological activities, indicating their potential to induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride. For instance, the compound’s stability can be affected by temperature . Furthermore, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to environmental pollution, which may influence the action of triazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride typically involves the reaction of piperidin-4-ol with a suitable triazole precursor under specific conditions. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction being carried out in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: Another triazole-containing compound used in click chemistry.
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used in the synthesis of nucleoside analogues.
Uniqueness
4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride is unique due to its combination of a piperidine ring and a triazole moiety, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-(triazol-1-ylmethyl)piperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c13-8(1-3-9-4-2-8)7-12-6-5-10-11-12;;/h5-6,9,13H,1-4,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKELWZMVQPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN2C=CN=N2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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